

Sofosbuvir impurity K CAS number and molecular formula

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Compound of Interest

Compound Name: Sofosbuvir impurity K

Cat. No.: B15567125

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An In-Depth Technical Guide to Sofosbuvir Impurity K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sofosbuvir impurity K**, a known diastereoisomer of the potent anti-hepatitis C virus (HCV) drug, Sofosbuvir. This document details its chemical identity, and available physicochemical properties, and outlines relevant experimental protocols for its analysis.

Core Data Presentation

Sofosbuvir impurity K is chemically defined by the following identifiers and properties.

Parameter	Value	Reference
CAS Number	1496552-51-2	[1][2][3]
Molecular Formula	C22H29CIN3O9P	[1][2][3]
Molecular Weight	545.91 g/mol	[1][2][3]
Description	A diastereoisomer of Sofosbuvir.	[1][2]



Table 1: Chemical Identification of Sofosbuvir Impurity K

Property	Value	Reference
Topological Polar Surface Area (TPSA)	158.18 Ų	[3]
logP	1.9258	[3]
Hydrogen Bond Acceptors	10	[3]
Hydrogen Bond Donors	3	[3]
Rotatable Bonds	10	[3]
Purity (Commercially Available)	≥98%	[3]
Solubility	Soluble in DMSO (≥ 2.5 mg/mL, 4.58 mM).	[2]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

Table 2: Physicochemical and Handling Properties of Sofosbuvir Impurity K

Experimental Protocols

The analysis of Sofosbuvir and its impurities, including impurity K, relies on robust chromatographic and spectroscopic techniques. While specific validated protocols for the quantification of impurity K are not readily available in the public domain, the following methodologies, adapted from studies on Sofosbuvir and its degradation products, are highly relevant.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of Sofosbuvir and its related substances.



- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is a 50:50 (v/v) mixture of methanol and water with 0.1% formic acid.[4]
- Flow Rate: Typically 1.0 mL/min.[4]
- Detection: UV detection at 261 nm, the maximum absorbance wavelength for Sofosbuvir.[4]
- Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as methanol, to a known concentration (e.g., 50 μg/mL).[4] The solution should be sonicated to ensure complete dissolution and filtered before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

qNMR is an absolute quantification method that can be used to determine the purity of reference standards. Both ¹H-qNMR and ³¹P-qNMR are applicable to organophosphorus compounds like Sofosbuvir and its impurities.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: An aprotic deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred
 to avoid issues with deuterium exchange that can occur with protic solvents like methanol-d₄.
 [5][6]
- Internal Standard: A certified reference material with a known purity is required. For ¹H-qNMR, a common internal standard is maleic acid. For ³¹P-qNMR, phosphonoacetic acid (PAA) can be used.[5][6]
- Procedure:
 - Accurately weigh the sample and the internal standard into an NMR tube.



- Add a known volume of the deuterated solvent.
- Acquire the NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).
- Calculate the purity of the sample by comparing the integral of a characteristic signal of the analyte with that of the internal standard.

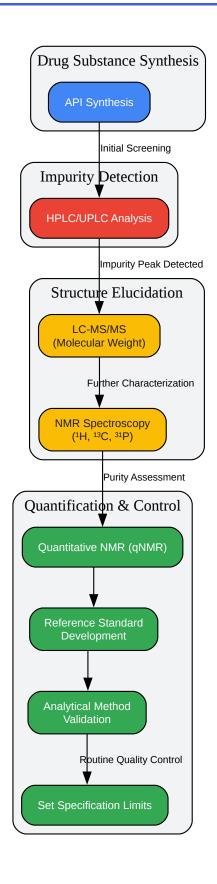
Synthesis of Sofosbuvir Impurities

A general method for the synthesis of Sofosbuvir impurities involves a multi-step reaction process. A patented method describes a six-step synthesis to obtain Sofosbuvir impurities with a purity of over 99%. While the specifics for impurity K are not detailed, the general approach involves the use of intermediates and various reaction conditions with controlled molar ratios of reactants, bases, and acids, and defined reaction times.[7] The purification of the final product is a critical step to achieve high purity.

Mandatory Visualizations

As no specific biological signaling pathways involving **Sofosbuvir impurity K** have been documented, the following diagram illustrates a logical workflow for the identification and characterization of pharmaceutical impurities, which is a critical process in drug development and quality control.









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